Cadmium stearate

Beschreibung

Eigenschaften

CAS-Nummer |

2223-93-0 |

|---|---|

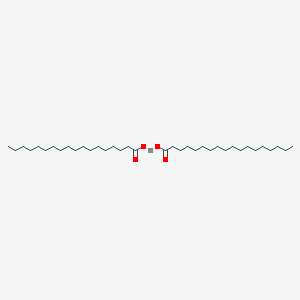

Molekularformel |

C18H36CdO2 |

Molekulargewicht |

396.9 g/mol |

IUPAC-Name |

cadmium;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.Cd/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

InChI-Schlüssel |

LVZWBOGDXURBJA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2] |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.[Cd] |

Color/Form |

White powder Solid |

melting_point |

105-115 °C |

Andere CAS-Nummern |

2223-93-0 101012-93-5 |

Physikalische Beschreibung |

Cadmium stearate is a solid. Used as a lubricant and stabilizer for polyvinyl chloride. (EPA, 1998) |

Piktogramme |

Acute Toxic; Irritant; Environmental Hazard |

Synonyme |

Octadecanoic acid. cadmium salt |

Herkunft des Produkts |

United States |

Historical and Contemporary Research Perspectives on Cadmium Stearate

Evolution of Cadmium Stearate's Role in Polymer Science Research

The primary historical application of cadmium stearate (B1226849) in polymer science has been as a heat stabilizer for polyvinyl chloride (PVC). wikipedia.orgseepvcforum.com PVC is inherently thermally unstable and prone to degradation at processing temperatures, leading to the release of hydrochloric acid (HCl) and subsequent undesirable changes in its properties. pen2print.org Cadmium stearate, often used in combination with other metal soaps like barium stearate, was found to be highly effective in preventing this degradation process. seepvcforum.com

Research in this area focused on understanding the stabilization mechanism. It was proposed that cadmium stearate reacts with the released HCl, thereby neutralizing it and preventing the autocatalytic degradation of the PVC chains. pen2print.org Furthermore, it was suggested that the stearate anion could replace labile chlorine atoms on the polymer backbone, creating more stable structures. pen2print.org Cadmium stearate also functions as a lubricant during PVC processing, reducing friction between the polymer melt and the processing equipment. nih.govgoogle.com

However, due to the toxicity of cadmium compounds, its use as a stabilizer in many applications has been phased out, particularly in the European Union. seepvcforum.com This has spurred research into alternative, less toxic stabilizer systems, such as those based on calcium, zinc, and organic compounds. standard.ac.irnih.gov The transition away from cadmium-based stabilizers marks a significant evolution in the field, driven by environmental and health concerns.

| Stabilizer System | Onset Degradation Temperature (°C) | Mechanism of Action | Key Research Findings |

|---|---|---|---|

| Unstabilized PVC | ~100-150 | Dehydrochlorination | Rapid degradation and discoloration. pen2print.org |

| Cadmium Stearate / Barium Stearate | >180 | HCl scavenging, substitution of labile chlorine | Excellent heat stability and weatherability. seepvcforum.com |

| Calcium Stearate / Zinc Stearate | ~180 | Synergistic HCl scavenging | Effective and less toxic alternative to cadmium-based systems. standard.ac.ir |

Academic Significance in Materials Science and Chemistry

Beyond its industrial application in polymers, cadmium stearate has garnered considerable academic interest in the fields of materials science and chemistry, primarily due to its ability to form highly ordered thin films known as Langmuir-Blodgett (LB) films. wikipedia.org These films are created by transferring a monolayer of molecules from the surface of a liquid onto a solid substrate. wikipedia.org

Cadmium stearate, with its amphiphilic nature (a hydrophilic cadmium carboxylate head and a hydrophobic stearate tail), readily forms stable monolayers on a water surface. These monolayers can then be deposited layer by layer onto a substrate, allowing for the precise control of film thickness and structure at the molecular level. wikipedia.org

Research in this area has utilized techniques like X-ray diffraction and atomic force microscopy (AFM) to study the structure and properties of these films. Studies have revealed that cadmium stearate LB films exhibit a high degree of crystalline order. acs.orgacs.org The molecular packing and orientation within these films can be influenced by factors such as the number of layers and the temperature. For instance, research has shown that the surface roughness of stearic acid LB films changes with the number of deposited monolayers. mdpi.com Furthermore, grazing incidence X-ray diffraction studies have identified phase transitions in cadmium stearate LB films at elevated temperatures, where the structure changes from a layered crystalline form to a hexagonal arrangement of rods around 100 °C. acs.org

| Number of Monolayers | Average Roughness (nm) | Surface Area (µm²) | Key Observation |

|---|---|---|---|

| 5 | 5.1 | 27.8 | Initial layer formation. mdpi.com |

| 9 | 5.3 | 28.1 | Slight increase in roughness and surface area. mdpi.com |

| 13 | 6.7 | 28.4 | Formation of a continuous film with some defects. mdpi.com |

| 17 | 9.3 | 29.7 | Maximum roughness and surface area observed. mdpi.com |

Transition from Conventional to Advanced Applications in Research Contexts

In recent years, the research focus on cadmium stearate has shifted from its conventional applications towards more advanced areas, particularly in the synthesis of nanomaterials. Cadmium stearate serves as a convenient and effective precursor for the production of various cadmium-containing nanoparticles, such as cadmium sulfide (B99878) (CdS), cadmium selenide (B1212193) (CdSe), and cadmium oxide (CdO). researchgate.netd-nb.infoajgreenchem.com

In these synthetic routes, cadmium stearate provides the cadmium source in a controlled manner. For instance, high-quality CdSe quantum dots have been synthesized using a hot-injection method with cadmium stearate as the cadmium precursor. researchgate.net The size of the resulting nanoparticles, and consequently their optical and electronic properties like the band gap, can be tuned by controlling the reaction conditions. researchgate.netsid.ir

Similarly, cadmium stearate has been used in the formation of CdS nanoparticles within the hydrophilic interlayers of Langmuir-Blodgett films. rsc.org The organized structure of the LB film acts as a template for the controlled growth of the nanoparticles. The synthesis of CdO nanoparticles has also been explored, with various methods being employed to produce nanoparticles with different sizes and properties. ajgreenchem.com This transition in research highlights the adaptability of cadmium stearate as a versatile starting material in the burgeoning field of nanotechnology.

| Nanoparticle | Synthesis Method | Typical Particle Size | Key Properties and Applications |

|---|---|---|---|

| Cadmium Sulfide (CdS) | Aqueous precipitation | < 4 nm - 50 nm | Quantum confinement effects, photoluminescence, potential for use in photodetectors and solar cells. azom.comijert.org |

| Cadmium Selenide (CdSe) | Hot-injection | 2.0 - 8.6 nm | Size-tunable fluorescence (blue to red emission), quantum dots for bio-imaging and optoelectronics. researchgate.net |

| Cadmium Oxide (CdO) | Sol-gel, precipitation | ~40 nm | n-type semiconducting properties, high optical transmittance, potential for use in transparent conducting films and sensors. ignited.in |

Synthetic Methodologies and Preparative Routes for Cadmium Stearate

Direct Reaction Synthesis from Cadmium Oxide and Stearic Acid

The direct reaction method involves heating cadmium oxide (CdO) and stearic acid (C₁₇H₃₅COOH) in an aqueous medium to directly produce cadmium stearate (B1226849) google.com. This method is favored for its advantages, such as avoiding inorganic salt byproducts, a shorter technical process, lower equipment investment, high yield, reduced energy consumption, and minimal wastewater generation due to closed-loop water usage google.com.

Reaction Mechanism and Stoichiometric Considerations

The synthesis of cadmium stearate from cadmium oxide and stearic acid proceeds via a saponification reaction google.com. The stoichiometric equation for this reaction is: 2 C₁₇H₃₅COOH + CdO → Cd(C₁₇H₃₅COO)₂ + H₂O

A molar ratio of 2:1 for stearic acid to cadmium oxide is crucial for achieving complete conversion to cadmium stearate . For instance, an industrial workflow might involve combining 8 kg of stearic acid with 1.9 kg of 100% purity cadmium oxide in an 80 L aqueous medium .

Influence of Process Parameters on Reaction Kinetics and Product Purity

Several process parameters significantly influence the reaction kinetics and the purity of the resulting cadmium stearate. Optimizing these parameters is essential for achieving high conversion efficiency and a high-purity product.

Temperature plays a critical role in the direct synthesis of cadmium stearate. Higher temperatures generally accelerate reaction kinetics, leading to faster conversion . However, there is a risk of thermal decomposition of cadmium stearate at excessively high temperatures . Optimal reaction temperatures for this synthesis typically range from 110–120°C . For example, in one industrial workflow, the reaction mixture is heated to 110–120°C under stirring . In the context of synthesizing CdSe quantum dots, cadmium stearate precursors prepared from cadmium oxide and stearic acid are heated to temperatures around 200°C for the initial precursor formation, with further reactions at higher temperatures (e.g., 250-260°C) for nanocrystal growth researchgate.netoup.com. Studies on cadmium carboxylate precursors show that temperatures in the range of 120 to 180°C can induce the formation of CdTe quantum dots, with higher temperatures leading to larger quantum dots mdpi.com. However, some studies indicate that Cd-stearate can decompose to CdO at temperatures over 200°C, especially in the absence of protective ligands diva-portal.org.

Reaction time is another critical parameter that directly impacts conversion efficiency. Prolonged reaction durations ensure a high conversion rate, often exceeding 99% . Typical reaction times for the direct synthesis of cadmium stearate from cadmium oxide and stearic acid range from 200 to 230 minutes google.com. For instance, an industrial process heats the mixture for 210–230 minutes under stirring in a sealed reactor .

The particle size of cadmium oxide significantly influences its reactivity in the synthesis of cadmium stearate. Finer cadmium oxide particles enhance the surface area available for reaction, thereby increasing reactivity . Using powdery cadmium oxide with a fineness of ≤200 mesh (74 µm) is recommended for optimal results google.com.

The water-to-feed ratio in the reaction medium is important for maintaining the suspension of reactants . An excess of water can help in this regard, but it also increases the energy required for drying the final product . A typical water-to-feed ratio (by weight) of 1:8–10 (stearic acid + cadmium oxide to water) has been reported google.com. After the reaction, the precipitate is washed and dried, often at around 90°C, to obtain the cadmium stearate product . The ability to recycle the drainage water is an advantage of this method, minimizing wastewater generation google.com.

Mechanistic Investigations of Cadmium Stearate in Polymer Stabilization

Light Stabilization Mechanisms

Cadmium stearate (B1226849) plays a significant role in protecting polymers from light-induced degradation, particularly in halogenated polymers like PVC wikipedia.org. Its stabilizing action contributes to improved color retention and clarity in the final product wikipedia.org.

Interplay with Polymer Degradation Pathways

Cadmium stearate acts as a heat stabilizer, preventing thermal degradation during the processing of polymers, especially PVC wikipedia.orgamericanelements.com. Its mechanism involves exchanging labile chlorine atoms and neutralizing HCl, which is a major byproduct of PVC degradation americanelements.com.

Impact on Chain Scission and Crosslinking Processes

Polymer degradation, whether induced by heat or light, often involves complex chemical changes such as chain scission and crosslinking nih.govatamanchemicals.comwikipedia.org. Chain scission, the breaking of polymer chains, leads to a reduction in the average molecular weight and a significant deterioration of the material's mechanical properties, including strength and clarity nih.govatamanchemicals.comwikipedia.org. Conversely, crosslinking involves the formation of new bonds between polymer chains, which can alter material properties. Research indicates that cadmium ions can catalyze crosslinking and carbonization reactions within the polymer matrix fishersci.ca. Furthermore, studies on metal soaps, including those containing cadmium, have shown their ability to reduce the extent of polymer chain scission that accompanies dehydrochlorination, thereby preserving the polymer's integrity wikidata.org.

Modulation of Thermal Decomposition Kinetics of Polymer Composites

Cadmium stearate is effective in retarding the thermal decomposition of polymers wikipedia.org. In PVC, it provides significant induction periods before the onset of free HCl release, a key indicator of thermal degradation fishersci.ca. The primary mechanism by which cadmium stearate, and similar metal soap stabilizers, operates is by blocking the rapid "zip-elimination" of HCl from the polymer chain fishersci.ca. This blocking likely occurs through the attachment of a carboxylate group from the stearate to the end of a propagating zip, a process that can be reversible fishersci.ca.

The effectiveness and mechanisms of thermal stabilization are often investigated using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) americanelements.comnih.govsigmaaldrich.comwikidata.org. These methods provide valuable insights into the thermal stability of polymer matrices and the degradation pathways. For instance, DSC can reveal changes in the glass transition temperature (Tg) due to chain scissions or crosslinking, while TGA can quantify the amount and rate of volatile product elimination during degradation nih.govsigmaaldrich.com. Such kinetic studies are crucial for understanding how cadmium stearate modulates the thermal decomposition behavior of polymer composites, ultimately leading to enhanced thermal stability nih.govamericanelements.com.

Table 1: Physical Properties of Selected Metallic Stearates

| Compound | Melting Point (°C) |

| Cadmium Stearate | 103–110 americanelements.com |

| Zinc Stearate | ~120-130 fishersci.caatamanchemicals.com |

| Barium Stearate | ~160 americanelements.com |

| Calcium Stearate | ~145-155 (typical) |

Advanced Material Science Applications of Cadmium Stearate

Langmuir-Blodgett (LB) Film Fabrication and Characterization

The Langmuir-Blodgett (LB) technique is a powerful method for fabricating ultrathin films with precisely controlled thickness and molecular arrangement, offering molecular-level control over structure. wordpress.comarxiv.orgarxiv.orggrin.com Cadmium stearate (B1226849) is a versatile amphiphilic compound well-suited for the synthesis of LB films. alfa-chemistry.comwordpress.com

Cadmium stearate plays a pivotal role in forming stable monolayers and multilayers at the air-water interface. alfa-chemistry.comwordpress.comosti.gov Monolayers are typically prepared by spreading chloroform (B151607) solutions of stearic acid onto an aqueous subphase containing cadmium chloride, with careful pH control. alfa-chemistry.comacs.org These monolayers are then compressed on an LB system, such as a KSV-5000, to form a compact and well-ordered two-dimensional film. alfa-chemistry.comarxiv.org The stability and reorientation of molecules during compression are monitored through surface pressure-area (π-A) isotherms, which provide insights into phase transitions and conformational changes. arxiv.org Once formed, these monolayers can be uniformly transferred onto various solid substrates, including BK7 glass, gold-coated glass, calcium fluoride (B91410) plates, and silicon wafers, using the vertical dipping method, commonly resulting in Y-type films. alfa-chemistry.comarxiv.orgresearchgate.net

LB films of cadmium stearate exhibit well-defined layered structures, which can be extensively characterized using various analytical techniques. alfa-chemistry.comosti.gov UV-vis spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are employed to confirm molecular organization and the presence of transferred components. alfa-chemistry.comresearchgate.netresearchgate.netgrafiati.com X-ray diffraction (XRD) analysis provides crucial information on the layered structures and molecular packing within the films. alfa-chemistry.comosti.govresearchgate.net Surface potential measurements are also utilized to assess film uniformity. alfa-chemistry.comresearchgate.netresearchgate.net

Detailed studies using spectroscopic ellipsometry (SE) on cadmium stearate LB films deposited on silicon wafers have provided precise measurements of film thickness and optical properties. researchgate.netoptica.org For films consisting of 1 to 25 molecular layers, the experimental data are well-fitted by a Cauchy-type model, which accounts for the film's anisotropy. researchgate.net The average monolayer thickness for cadmium stearate determined by SE is approximately 2.50 ± 0.02 nm, which aligns well with results from X-ray reflectivity measurements and existing literature. researchgate.netoptica.org Photoacoustic techniques have also been developed to nondestructively determine the optical properties, including refractive indices and thicknesses, of cadmium stearate LB multilayers. optica.org

Average Monolayer Thickness of Cadmium Stearate LB Films

| Technique | Average Monolayer Thickness (nm) | Source |

| Spectroscopic Ellipsometry | 2.50 ± 0.02 | researchgate.net |

| Photoacoustic Technique | 2.50 ± 0.01 | optica.org |

The incorporation of other compounds, such as lignin (B12514952) and stearic acid, significantly influences the properties and structural organization of cadmium stearate LB films. Pure lignin alone tends to form non-monomolecular films at the air-water interface. researchgate.netresearchgate.net However, composite monolayers of lignin and cadmium stearate can be formed, exhibiting meta-stable behavior. researchgate.netresearchgate.net FTIR studies have confirmed the successful transfer of both lignin and cadmium stearate in these composite films. researchgate.netgrafiati.com XRD analysis indicates that lignin and cadmium stearate exist as separate domains within the composite film, and the stacking order of the cadmium stearate domains is notably affected by the presence of lignin. researchgate.netgrafiati.com While mixed films may show higher stability and transferability, atomic force microscopy (AFM) images suggest that the roughness of these films increases with the number of layers, and pure lignin films can be more homogeneous than mixed films. grafiati.com

In the case of stearic acid, its presence, particularly with cadmium ions, impacts the electrical properties of LB films. researchgate.net Studies have shown that the incorporation of cadmium ions can lower the Schottky barrier in stearic acid LB films. researchgate.net Furthermore, X-ray diffraction studies on mixed multilayers of cadmium stearate and cadmium behenate (B1239552) reveal that the interplanar spacing changes with the ratio of the two components, suggesting the formation of specific ordered microstructures. aip.org

Cadmium stearate LB films demonstrate considerable potential in the fields of optical coatings and surface functionalization. alfa-chemistry.comosti.gov Their precisely arranged molecular structures make them suitable for various optical devices and molecular electronics applications. wordpress.comgrin.comoptica.org Research has shown their utility in phenomena such as photoinduced trans-cis-trans isomerization, optical storage, and the creation of surface relief gratings when mixed with azopolymers. acs.org For instance, in mixed LB films of a specific azopolymer (HPDR13) and cadmium stearate, photoinduced birefringence and surface relief gratings have been successfully demonstrated. acs.org Cadmium stearate LB films can also serve as insulating layers in metal-insulator-semiconductor (MIS) structures, such as those fabricated with polypyrrole films on indium-tin-oxide glass, exhibiting a dielectric constant of 1.84. arxiv.orgarxiv.org This highlights their role in controlling interfacial properties and enabling advanced functionalities. alfa-chemistry.com

Applications in Organic-Inorganic Systems

Cadmium stearate is recognized for its ability to stabilize complex organic-inorganic systems, making it significant in advanced material science applications. alfa-chemistry.com This capability extends to the fabrication of hybrid organic/inorganic thin films. researchgate.net For example, cadmium stearate LB films have been successfully used to create MIS structures where they act as an insulating layer in conjunction with polypyrrole films deposited on indium-tin-oxide glass. arxiv.orgarxiv.org The dielectric constant of these insulating cadmium stearate LB films has been reported as 1.84. arxiv.org Beyond film structures, fatty acids, including stearic acid, have been employed as surface ligands in the synthesis of cadmium chalcogenide quantum dots, playing a role in controlling the kinetics of core growth during nanoparticle formation. acs.org This demonstrates cadmium stearate's broader utility in integrating organic and inorganic components at the nanoscale. researchgate.net

Potential in Drug Delivery System Research (micelle formation)

Cadmium(II) octadecanoate, commonly known as cadmium stearate, has been investigated for its potential applications in drug delivery systems. solubilityofthings.com This potential is attributed to its ability to form micelles, which are supramolecular assemblies capable of encapsulating compounds for more effective transport. solubilityofthings.com In general, micelles, particularly polymeric micelles, are nano-sized colloidal particles (typically 10-100 nm) that self-assemble from amphiphilic block copolymers in an aqueous environment. frontiersin.orgscispace.comdypvp.edu.inresearchgate.net These structures are characterized by a core-shell architecture, where hydrophobic substances can be solubilized within the inner core. frontiersin.orgscispace.comdypvp.edu.in Polymeric micelles offer several advantages as drug delivery systems, including their small size, enhanced stability compared to surfactant micelles, prolonged circulation time in vivo, and the ability to accumulate at target sites such as tumors. dypvp.edu.inresearchgate.net While the broader field of micellar drug delivery is well-established for various compounds, research specifically highlights cadmium stearate's capacity for micelle formation as a basis for its potential in this area. solubilityofthings.com

Analytical and Spectroscopic Characterization Techniques for Cadmium Stearate Research

Spectroscopic Methods

Spectroscopic techniques are indispensable in the study of cadmium stearate (B1226849), offering detailed insights into its chemical structure, bonding, and behavior within various matrices. These methods rely on the interaction of electromagnetic radiation with the material to probe its molecular vibrations and structural organization.

FTIR spectroscopy is a powerful analytical tool for investigating cadmium stearate. By measuring the absorption of infrared radiation, it identifies the functional groups present in the molecule and provides information on the nature of the chemical bonds.

The infrared spectrum of cadmium stearate is characterized by specific absorption bands that confirm the ionic bond between the cadmium metal cation (Cd²⁺) and the carboxylate anion (CH₃(CH₂)₁₆COO⁻). The most prominent features are the asymmetric and symmetric stretching vibrations of the carboxylate group (-COO⁻). These two intense peaks arise because the negative charge is delocalized across both oxygen atoms, creating two equivalent carbon-oxygen bonds.

The positions of these bands are sensitive to the coordinating metal ion. In metal stearates, the asymmetric stretch typically appears in the 1510-1580 cm⁻¹ region, while the symmetric stretch is found around 1440-1470 cm⁻¹. The presence of these bands, and the absence of the characteristic C=O stretch of the free carboxylic acid (around 1700 cm⁻¹), is definitive evidence of salt formation. The direct stretching vibration of the Cadmium-Oxygen (Cd-O) bond occurs at lower frequencies, typically in the far-infrared region below 600 cm⁻¹. iosrjournals.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Asymmetric Carboxylate Stretch (νasCOO⁻) | 1510 - 1580 | An intense absorption resulting from the out-of-phase stretching of the two C-O bonds in the carboxylate head group. medcraveonline.com |

| Symmetric Carboxylate Stretch (νsCOO⁻) | 1440 - 1470 | An intense absorption from the in-phase stretching of the C-O bonds. medcraveonline.com |

| CH₂ Asymmetric Stretch | ~2918 | Stretching of C-H bonds in the methylene (B1212753) groups of the stearate's hydrocarbon tail. medcraveonline.com |

| CH₂ Symmetric Stretch | ~2850 | Stretching of C-H bonds in the methylene groups of the stearate's hydrocarbon tail. medcraveonline.com |

| Metal-Oxygen Stretch (νCd-O) | < 600 | Vibration of the bond between the cadmium ion and the carboxylate oxygen atoms. iosrjournals.org |

Cadmium stearate is frequently used as a heat stabilizer in polymers like polyvinyl chloride (PVC). researcher.life During exposure to heat or UV radiation, the polymer can degrade, leading to oxidation. FTIR spectroscopy is a key technique for monitoring this process. The degradation of the polymer backbone often results in the formation of new functional groups, most notably carbonyl groups (C=O), which have a strong and distinct absorption band in the region of 1600-1800 cm⁻¹. infinitalab.comsid.ir

By periodically taking FTIR spectra of a polymer film containing cadmium stearate during aging, researchers can track the increase in the intensity of the carbonyl peak. infinitalab.com The rate of formation of these oxidation photoproducts serves as a direct measure of the polymer's degradation. This allows for the quantitative assessment of the stabilizer's effectiveness; a slower rate of carbonyl group formation indicates better stabilization performance. The technique is non-destructive and can provide valuable information on the chemical changes occurring within the material. infinitalab.com

FTIR spectroscopy provides critical insights into how cadmium stearate functions as a stabilizer in polymers such as PVC. The primary degradation mechanism of PVC is dehydrochlorination, where hydrogen chloride (HCl) is eliminated from the polymer chain. medcraveonline.com Metal stearates, including cadmium stearate, act as HCl scavengers. researchgate.net

This chemical interaction can be observed through spectral changes. As the cadmium stearate reacts with the liberated HCl, the cadmium carboxylate is converted into cadmium chloride (CdCl₂). This reaction can be monitored in the FTIR spectrum by a decrease in the intensity of the characteristic carboxylate absorption bands (around 1540 cm⁻¹ and 1460 cm⁻¹). iieta.orgresearchgate.net Observing the consumption of the stabilizer over time provides direct evidence of its role in the stabilization process. Concurrently, changes in the polymer's spectral features, such as the development of peaks associated with polyene sequences resulting from dehydrochlorination, can be correlated with the depletion of the stabilizer. sid.irresearchgate.net

Raman spectroscopy is a complementary vibrational technique to FTIR. It involves inelastic scattering of monochromatic light, usually from a laser source. While FTIR is based on the absorption of light, Raman measures the energy shift of scattered light, providing information about the vibrational modes of a molecule. It is particularly useful for analyzing non-polar bonds and symmetric vibrations, making it well-suited for studying the hydrocarbon chains in cadmium stearate.

Raman spectroscopy is highly effective for characterizing the molecular structure and order of cadmium stearate in thin films, such as those prepared by the Langmuir-Blodgett (LB) technique. The conformation and packing of the long hydrocarbon tails of the stearate molecules can be probed by analyzing the C-H stretching region of the Raman spectrum (typically 2800-3000 cm⁻¹).

The intensity and position of specific peaks in this region are sensitive to the conformational order (e.g., the ratio of trans to gauche conformers) of the alkyl chains. In well-ordered, crystalline-like films where the chains are mostly in an all-trans configuration, the Raman peaks are sharp and well-defined. researchgate.net As the number of layers in a film increases, changes in the relative intensities of these peaks can indicate variations in molecular packing and intermolecular interactions. researchgate.net This allows researchers to non-destructively assess the degree of structural order and orientation of molecules within the assembled film.

Raman Spectroscopy

Studies of CH Stretching Region in Films

The hydrocarbon chains of cadmium stearate molecules in thin films provide valuable structural information when analyzed via Fourier Transform Infrared (FTIR) spectroscopy, particularly in the C-H stretching region (approximately 2800-3000 cm⁻¹). This region is dominated by the stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups that constitute the alkyl chains of the stearate molecule.

Research on Langmuir-Blodgett (LB) films of cadmium arachidate, a closely related long-chain cadmium salt, reveals four primary vibrational modes in this region. The two most intense bands are assigned to the asymmetric (νa) and symmetric (νs) stretching vibrations of the -CH₂ groups. Two weaker bands are attributed to the asymmetric and symmetric stretching vibrations of the terminal -CH₃ group. researchgate.net The precise positions of the -CH₂ stretching bands are highly sensitive to the conformational order of the alkyl chains. In well-ordered, all-trans chain configurations, typical of high-quality crystalline films, these bands appear at lower frequencies (around 2919 cm⁻¹ for νa and 2850 cm⁻¹ for νs). researchgate.net An increase in gauche conformers, indicating disorder, causes these peaks to shift to higher wavenumbers.

In studies of mixed Langmuir-Blodgett films containing cadmium stearate, the positions of the symmetric and asymmetric methylene stretching peaks were observed at 2847.80 cm⁻¹ and 2914.37 cm⁻¹, respectively. These low wavenumbers suggest that the alkyl chains are in a highly ordered, crystalline-like state and are oriented nearly perpendicular to the substrate. researchgate.net The intensity of these absorption bands has been shown to increase with the number of deposited layers in a film, which confirms a consistent molecular orientation and successful layer-by-layer deposition. researchgate.net

| Vibrational Mode | Assignment | Typical Wavenumber (cm⁻¹) in Ordered Films |

|---|---|---|

| νa(CH₂) | Asymmetric Methylene Stretch | ~2914 - 2919 |

| νs(CH₂) | Symmetric Methylene Stretch | ~2847 - 2850 |

| νa(CH₃) | Asymmetric Methyl Stretch | ~2960 |

| νs(CH₃) | Symmetric Methyl Stretch | ~2875 |

UV-Vis Spectroscopy

UV-Vis absorption spectroscopy is a straightforward yet powerful technique for verifying the quality and molecular organization of Langmuir-Blodgett (LB) films. While cadmium stearate itself does not have strong chromophores in the UV-Vis range, it is often used as a matrix for embedding chromophoric molecules. However, the principle of confirming film quality remains the same. The fundamental test for successful and uniform deposition of successive monolayers is the linear relationship between the absorbance intensity at a characteristic wavelength and the number of deposited layers. researchgate.net

For multilayer films, a plot of absorbance versus the number of layers should yield a straight line passing through the origin. This linearity indicates that each deposited layer contributes equally to the total absorbance, confirming a consistent transfer ratio and uniform film structure from layer to layer. researchgate.net This method is crucial for ensuring that the intricate supramolecular architecture intended by the LB technique has been successfully fabricated. researchgate.net

While cadmium stearate is not the primary component measured, it plays a critical role as a ligand in the synthesis of cadmium-based nanoplatelets (NPLs), such as those made from cadmium selenide (B1212193) (CdSe). UV-Vis spectroscopy is a primary tool for determining the size, specifically the thickness, of these NPLs.

The quantum confinement effect in NPLs dictates that their optical absorption features are strongly dependent on their dimensions. The position of the lowest-energy exciton (B1674681) absorption peak in the UV-Vis spectrum is directly correlated with the NPL thickness (number of monolayers). Thinner NPLs exhibit a blue-shift (absorption at higher energy/shorter wavelength) compared to thicker ones. Furthermore, the sharpness or width of the absorption peak provides a qualitative measure of the uniformity of the NPL sample. A narrow absorption peak indicates a monodisperse sample with a consistent thickness across the nanoplatelet population. Therefore, by analyzing the absorption peak position and its full width at half maximum (FWHM), researchers can precisely determine the average thickness and assess the size distribution of the NPLs synthesized using cadmium stearate as a key reagent.

Spectroscopic Ellipsometry (SE)

Spectroscopic Ellipsometry (SE) is a non-destructive optical technique highly sensitive to the properties of thin films, making it ideal for characterizing cadmium stearate LB films. americanlaboratory.comnih.gov The method involves measuring the change in the polarization state of light upon reflection from the sample surface. americanlaboratory.com This change is quantified by two parameters: the amplitude ratio (Ψ) and the phase difference (Δ). americanlaboratory.com

By measuring Ψ and Δ over a range of wavelengths and angles of incidence, and then fitting this experimental data to a representative optical model, one can accurately determine the film's thickness and its optical constants (the refractive index, n, and the extinction coefficient, k). unt.edusvc.org For transparent films like cadmium stearate in the visible range, k is typically zero.

The extreme sensitivity of SE allows for the measurement of films down to the sub-nanometer scale, making it perfectly suited for analyzing single and multiple monolayers deposited via the LB technique. nih.gov The ability to precisely determine the thickness of each layer confirms the controlled, layer-by-layer growth process. The refractive index obtained provides insight into the density and packing of the film. A higher refractive index generally corresponds to a more densely packed molecular layer.

The ordered nature of molecules in Langmuir-Blodgett films often results in optical anisotropy, meaning the material's optical properties are direction-dependent. svc.org In a well-ordered cadmium stearate film, the alkyl chains are aligned nearly perpendicular to the substrate surface. This molecular orientation causes the refractive index for light polarized parallel to the substrate (in-plane, ordinary refractive index nₒ) to be different from the refractive index for light polarized perpendicular to the substrate (out-of-plane, extraordinary refractive index nₑ).

Spectroscopic ellipsometry is exceptionally well-suited to measure this anisotropy. svc.org By performing measurements at multiple angles of incidence, the in-plane and out-of-plane refractive indices can be decoupled and quantified. This analysis provides a detailed picture of the molecular orientation within the film. The degree of anisotropy (the difference between nₑ and nₒ) serves as a quantitative measure of the orientational order of the cadmium stearate molecules.

Thermal Analysis Techniques

Thermal analysis techniques are indispensable in materials science for characterizing the properties of substances as a function of temperature. In the study of cadmium stearate, methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical insights into its thermal stability, decomposition behavior, and interactions within polymer systems.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated over time. tainstruments.com This method is fundamental for determining the thermal stability and composition of materials like cadmium stearate. tainstruments.com The analysis involves heating the sample in a controlled atmosphere and recording the mass loss as gaseous byproducts evolve. libretexts.org

TGA is a crucial tool for evaluating the effectiveness of cadmium stearate as a thermal stabilizer in polymer matrices, such as poly(vinyl chloride) (PVC). When incorporated into a polymer, cadmium stearate can enhance its thermal stability. This improvement is quantified by comparing the TGA curves of the pure polymer with the polymer-cadmium stearate composite. An increase in the temperature at which significant mass loss begins is a direct indicator of enhanced thermal stability. mdpi.com For instance, studies on the synergistic effects of metal stearates in PVC have shown they can reduce the dehydrochlorination of the polymer, a primary degradation pathway. researchgate.net TGA measurements are therefore used to determine the temperature threshold for processing and to predict the long-term thermal stability of the composite material. tainstruments.comnih.gov

TGA is used to precisely determine the temperatures at which cadmium stearate decomposes. Research has shown that the thermal decomposition of cadmium stearate is not a single-step process. Instead, it occurs in distinct stages, each associated with a specific temperature range and a corresponding percentage of mass loss. researchgate.net

One study on the thermal analysis of cadmium stearate identified a two-step decomposition process. researchgate.net The initial stage of decomposition occurs at a lower temperature range, followed by a second stage at a higher temperature, leading to the final residue. The precise temperature ranges and mass loss for each stage are key parameters obtained from the TGA thermogram, which plots the percentage of remaining mass against temperature.

Table 1: Decomposition Stages of Cadmium Stearate via TGA This table is interactive. Users can sort columns by clicking on the headers.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) |

|---|---|---|

| First Stage | 380 - 480 | ~44% |

| Second Stage | 480 - 550 | ~39% |

Beyond identifying decomposition temperatures, TGA data is instrumental in studying the kinetics of thermal degradation. tainstruments.com By analyzing the mass loss curves obtained at different heating rates, researchers can calculate important kinetic parameters, including the activation energy (Ea), the order of the reaction (n), and the pre-exponential factor (A). researchgate.net These parameters describe the dynamics of the decomposition reaction and provide deeper insights into the stability of the compound. researchgate.net

Various mathematical models, such as the Freeman-Carroll and Coats-Redfern methods, are applied to the TGA traces to derive these kinetic parameters. researchgate.net For cadmium stearate, the activation energy for the two stages of decomposition has been calculated, providing a quantitative measure of the energy barrier that must be overcome for the degradation to occur. researchgate.net

Table 2: Kinetic Parameters for the Thermal Decomposition of Cadmium Stearate This table is interactive. Users can sort columns by clicking on the headers.

| Kinetic Parameter | First Decomposition Stage | Second Decomposition Stage |

|---|---|---|

| Activation Energy (Ea) | 16.8 kcal/mol | 41.5 kcal/mol |

| Order of Reaction (n) | 1 | 1 |

Source: Based on data from thermal analysis studies of cadmium carboxylates. researchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. hu-berlin.de DSC is used to study thermal transitions in a material, such as melting, crystallization, and glass transitions. nih.gov

In the context of cadmium stearate used as an additive in polymers, DSC is a powerful tool for assessing its efficacy and its effect on the polymer's physical properties. researchgate.net When cadmium stearate is blended with a polymer, it can influence the material's thermal transitions. For example, a shift in the glass transition temperature (Tg) can indicate a plasticizing effect, which is crucial for processing.

The DSC thermogram of a polymer composite containing cadmium stearate can be compared to that of the pure polymer. Changes in the melting temperature (Tm), crystallization temperature (Tc), and the corresponding enthalpies provide information about the additive's role. nih.gov These measurements help in understanding how cadmium stearate interacts with the polymer matrix and affects its morphology and processability, thereby providing a measure of its efficacy as a functional additive. cdmf.org.br

Investigation of Changes in Melting Peaks and Glass Transition Temperature

Thermal analysis techniques are crucial for understanding the behavior of cadmium stearate under varying temperatures. Differential Scanning Calorimetry (DSC) is a primary method used to determine the thermal transitions of a material. For cadmium stearate, DSC analysis precisely measures the energy absorbed by the sample during heating, which allows for the identification of its melting point. Research has established the melting point of cadmium stearate to be in the range of 103–115 °C. nih.gov

The glass transition temperature (Tg) is a property of amorphous and semi-crystalline materials, marking the reversible transition from a hard, brittle state to a molten or rubbery state. While cadmium stearate is a crystalline solid, it is often used as a stabilizer in polymers. DSC can detect shifts in the glass transition temperature of these polymer matrices, providing insights into the effect of cadmium stearate on the polymer's thermal properties.

Table 1: Reported Melting Point of Cadmium Stearate

| Property | Temperature Range (°C) |

|---|---|

| Melting Point | 103 - 115 |

Structural and Elemental Analysis

The characterization of cadmium stearate's crystal structure and elemental composition is accomplished through advanced analytical methods. researchgate.net These techniques provide detailed information on the atomic and molecular arrangement, as well as the elemental purity of the compound.

X-Ray Diffraction (XRD)

X-Ray Diffraction (XRD) is an indispensable tool for probing the crystalline structure of materials like cadmium stearate. researchgate.net By analyzing the diffraction pattern of X-rays interacting with the sample, researchers can deduce information about its internal atomic arrangement.

The crystalline nature of cadmium stearate is confirmed by its XRD pattern, which exhibits sharp, well-defined peaks. These peaks correspond to the constructive interference of X-rays scattered by the ordered, repeating planes of atoms within the crystal lattice, as described by Bragg's Law. The presence of these distinct peaks, as opposed to a broad halo, is definitive evidence of the long-range atomic order characteristic of a crystalline solid. ias.ac.inresearchgate.net

XRD is particularly effective in studying the structure of thin films, such as those prepared using the Langmuir-Blodgett (LB) technique. researchgate.netosti.gov For cadmium stearate, XRD studies on LB films reveal a highly ordered, layered structure. researchgate.net These films consist of molecular layers stacked upon one another, and the XRD data provides precise measurements of the spacing between these layers. This information is critical for understanding the molecular organization within the film and for fabricating composite films with specific structural properties. researchgate.net

Further analysis of XRD data from cadmium stearate LB films allows for the determination of their longitudinal structure—that is, the structure along the direction perpendicular to the substrate. Research on mixed LB films of cadmium stearate and cadmium behenate (B1239552) has shown that XRD can be used to investigate the "longitudinal regularity" of the film. researchgate.net By examining the intensity and position of the diffraction peaks, scientists can assess the degree of order and determine the interplanar spacing along this axis, providing a detailed view of the film's structural integrity. researchgate.net

Table 2: Application of XRD in Cadmium Stearate Analysis

| XRD Application | Information Revealed |

|---|---|

| Crystallinity Confirmation | Sharp diffraction peaks confirm the ordered crystalline structure. |

| LB Film Structure | Reveals highly ordered, stacked molecular layers. |

| Longitudinal Analysis | Determines interplanar spacing and the degree of order perpendicular to the film surface. |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique used for elemental analysis. fda.gov It is capable of detecting metals and several non-metals at concentrations as low as parts per trillion.

For cadmium stearate, ICP-MS is employed to verify the elemental composition and determine the purity of the compound. The sample is first digested in acid and then introduced into an argon plasma, which ionizes the atoms. pcdn.co A mass spectrometer then separates these ions based on their mass-to-charge ratio, allowing for highly accurate quantitative measurement of cadmium and any other trace elemental impurities that may be present. fda.govresearchgate.net This technique is essential for quality control and for ensuring the compound meets the required specifications for its applications. manufacturingchemist.combutterworth-labs.co.uk

Table 3: Summary of Compound Names

| Compound Name |

|---|

| Cadmium stearate |

| Cadmium behenate |

| Magnesium stearate |

| Cadmium oxide |

| Cadmium chloride |

| Sodium stearate |

Quantification of Cadmium Content in Materials

Determining the precise amount of cadmium in a given material is essential for quality control and regulatory compliance. Several instrumental methods are available for the accurate quantification of cadmium. The choice of technique often depends on the concentration of cadmium, the nature of the material matrix, and the required sensitivity.

Commonly used methods include atomic absorption spectroscopy (AAS) and inductively coupled plasma (ICP) based techniques. cdc.govnih.gov ICP can be coupled with optical emission spectrometry (ICP-OES) or mass spectrometry (ICP-MS) for highly sensitive analysis. cdc.govolympianwatertesting.com X-Ray Fluorescence (XRF) is another technique used for detecting cadmium in various samples. olympianwatertesting.com For materials containing cadmium stearate, sample preparation, such as acid digestion, is typically required to bring the cadmium into a solution suitable for analysis by methods like AAS or ICP. nih.gov Electrochemical methods also offer a powerful alternative for cadmium quantification. cdc.govcwejournal.org

| Technique | Common Application | Sample Preparation |

| Atomic Absorption Spectrometry (AAS) | Water, soil, biological samples, food | Acid digestion for solid samples |

| Inductively Coupled Plasma (ICP-OES/MS) | Water, soil, biological samples, air | Acid digestion for solid samples |

| X-Ray Fluorescence (XRF) | Water, soil, biological samples | Often minimal for solid samples |

| Electrochemical Methods | Water, hair, animal tissues, body fluids | Varies; may require digestion or extraction |

Gas Chromatography (GC) for Volatile Byproducts

Cadmium stearate is often used as a heat stabilizer in polymers like polyvinyl chloride (PVC). haz-map.comwikipedia.org During thermal processing or degradation of these materials, volatile byproducts can be generated. Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a primary technique for separating and identifying these volatile compounds. srainstruments.comnorthwestern.edu

The process often involves heating the material in a controlled environment and collecting the evolved gases. This can be achieved by coupling Thermogravimetric Analysis (TGA) with GC-MS, a technique known as TGA-GC-MS. srainstruments.comnorthwestern.edu As the material is heated, the weight loss is monitored by TGA, and the gases released at specific temperatures are transferred to the GC-MS for analysis. The GC separates the individual components of the gas mixture, and the MS provides identification based on their mass spectra. Research on metal soaps has utilized GC-MS to analyze fatty acid components after a derivatization step, which converts them into more volatile forms suitable for GC analysis. unipi.itgoogle.com

Atomic Absorption Spectrometry (AAS) for Cadmium Determination

Atomic Absorption Spectrometry (AAS) is a widely used and well-established technique for determining the concentration of specific elements, including cadmium, in a sample. azom.com The method is based on the principle that atoms absorb light at specific wavelengths characteristic of that element. olympianwatertesting.com The amount of light absorbed is directly proportional to the concentration of the analyte, following the Beer-Lambert law. azom.com

To analyze a material containing cadmium stearate, the sample must first be prepared to convert the solid into a liquid solution, typically through acid digestion. uzh.ch The resulting solution is then introduced into the AAS instrument. There are several variations of the AAS technique:

Flame Atomic Absorption Spectrometry (FAAS): In FAAS, the sample solution is aspirated into a flame, which atomizes the sample. azom.com While common, FAAS may lack the sensitivity required for detecting very low concentrations of cadmium in some samples. azom.com

Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS): GFAAS offers significantly higher sensitivity than FAAS. olympianwatertesting.com Instead of a flame, it uses a small, electrically heated graphite tube to evaporate, char, and atomize the sample at high temperatures. nemi.gov This technique is suitable for trace and ultra-trace level analysis of cadmium. olympianwatertesting.comnemi.gov The use of matrix modifiers is often necessary in GFAAS to prevent interference from other components in the sample matrix. nemi.govoiv.int

Slotted Quartz Tube Flame Atomic Absorption Spectrometry (SQT-FAAS): This is a modification of FAAS that enhances sensitivity. A study has demonstrated its use for determining trace levels of cadmium in water samples after preconcentration using stearic acid-coated nanoparticles. rsc.org

The table below summarizes typical instrumental parameters for GFAAS determination of cadmium.

| Parameter | Setting | Reference |

| Wavelength | 228.8 nm | oiv.int |

| Background Correction | Zeeman effect | oiv.int |

| Slit Width | 1 nm | oiv.int |

| Lamp Current | 3 mA | oiv.int |

| Atomization Temperature | 2250 °C | oiv.int |

Electrochemical Methods for Cadmium Analysis

Electrochemical methods provide a highly sensitive and cost-effective approach for the determination of cadmium ions. ijcrt.org These techniques measure an electrical parameter (such as current or potential) that is related to the concentration of cadmium in a solution. They are particularly well-suited for trace analysis in various environmental and biological samples. cwejournal.orgresearchgate.net

Key electrochemical techniques for cadmium analysis include:

Voltammetry: This category of methods involves applying a potential to an electrode and measuring the resulting current. uobabylon.edu.iq Anodic Stripping Voltammetry (ASV) is one of the most sensitive techniques for heavy metal detection. metrohm.commdpi.com It involves a two-step process: first, cadmium ions in the sample are reduced and preconcentrated onto a working electrode (often a mercury-based electrode) at a negative potential. Then, the potential is scanned in the positive direction, which strips (re-oxidizes) the deposited cadmium back into the solution, generating a current peak whose height is proportional to the cadmium concentration. mdpi.com Detection limits for cadmium using ASV can be in the sub-µg/L (parts per billion) range. metrohm.comnih.gov Other voltammetric techniques include polarography (using a dropping mercury electrode), differential pulse voltammetry (DPV), and cyclic voltammetry (CV). ijcrt.orgnih.govamrita.edu

Potentiometry: Potentiometric methods measure the potential difference between two electrodes. The most relevant application for cadmium analysis is the use of an ion-selective electrode (ISE). cwejournal.orgnih.gov A cadmium ISE is designed to respond specifically to Cd²⁺ ions, generating a potential that is logarithmically related to the ion's activity in the sample. nih.gov Polymer-based membrane sensors are often used in the construction of cadmium-selective electrodes. tandfonline.com

The following table compares the detection limits of various analytical methods for cadmium.

| Method | Typical Detection Limit | Reference |

| Flame Atomic Absorption Spectrometry (FAAS) | ~1 µg/L | azom.com |

| Graphite Furnace Atomic Absorption Spectrometry (GFAAS) | 0.02 - 0.1 µg/L | olympianwatertesting.comnemi.gov |

| Anodic Stripping Voltammetry (ASV) | 0.02 µg/L | metrohm.com |

| Polarography | 0.1 µg/L | nih.gov |

Degradation Pathways and Mechanistic Studies of Cadmium Stearate Itself

Thermal Decomposition Mechanisms

Thermal decomposition is a significant degradation pathway for cadmium stearate (B1226849), proceeding through distinct oxidative and non-oxidative routes depending on the presence of oxygen. Controlled pyrolysis studies have revealed these two primary degradation pathways.

Under oxidative conditions, specifically in the presence of air, cadmium stearate undergoes thermal decomposition at temperatures typically ranging from 250 to 400°C. This pathway leads to the formation of cadmium oxide (CdO), along with carbon dioxide and water. The process is characterized by the production of brown CdO fumes.

The general reaction for the oxidative pathway is as follows: Cd(C₁₈H₃₅O₂)₂ + 51 O₂ → CdO + 36 CO₂ + 35 H₂O

Table 1: Thermal Decomposition – Oxidative Pathway

| Parameter | Value/Observation | Source |

| Conditions | 250–400°C in air | |

| Primary Solid Product | Cadmium Oxide (CdO) | |

| Gaseous Products | Carbon Dioxide (CO₂), Water (H₂O) | |

| Visual Observation | Production of brown CdO fumes |

In an inert gas atmosphere and at higher temperatures, typically above 400°C, cadmium stearate decomposes via a non-oxidative pathway. This process results in the formation of metallic cadmium (Cd) and stearic acid (C₁₇H₃₅COOH), with traces of ethylene (B1197577) (C₂H₄).

The general reaction for the non-oxidative pathway is as follows: Cd(C₁₈H₃₅O₂)₂ → Cd + 2 C₁₇H₃₅COOH + C₂H₄ (traces)

Table 2: Thermal Decomposition – Non-Oxidative Pathway

| Parameter | Value/Observation | Source |

| Conditions | >400°C under inert gas | |

| Primary Solid Product | Metallic Cadmium (Cd) | |

| Other Products | Stearic Acid (C₁₇H₃₅COOH), Ethylene (C₂H₄) (traces) |

Photodegradation Studies

Cadmium stearate also exhibits degradation when exposed to light, particularly ultraviolet (UV) radiation. This is relevant given its use as a light stabilizer in polymers like PVC. wikipedia.org

When polyvinyl chloride (PVC) films containing thermal stabilizers, including cadmium stearate, are exposed to UV light, photodegradation occurs. This process leads to the formation of various oxidation photoproducts. Studies have identified the generation of hydroperoxides, carbonyls, and unsaturations as key oxidation photoproducts during the UV exposure of PVC films containing such stabilizers. The presence of stabilizers can modify the kinetics and types of these oxidation products. researchgate.net

Interactions with Environmental Factors

The interaction of cadmium compounds, including cadmium stearate, with environmental factors like light and water can lead to significant chemical transformations.

Water-insoluble cadmium compounds have been observed to undergo photo-oxidation in aqueous suspensions when exposed to light and oxygen. This process can convert these insoluble forms into water-soluble salts. For instance, aqueous suspensions of cadmium sulfide (B99878) (CdS), a water-insoluble cadmium compound, are known to gradually photooxidize to soluble (ionic) cadmium. This mechanism highlights a general pathway for the transformation of various water-insoluble cadmium compounds in environmental aqueous systems. nih.gov

Environmental Behavior and Interactions in Anthropogenic Materials

Migration and Leaching from Polymer Matrices

The migration and leaching of cadmium stearate (B1226849) from polymer matrices are critical pathways for cadmium introduction into the environment. This process is influenced by several factors, including the type of polymer, environmental conditions, and the presence of other additives.

Studies have quantified the migration of cadmium stearate from polyvinyl chloride (PVC) packaging materials into different media. For instance, thin-layer and gas-liquid chromatography confirmed the migration of plasticizers and stabilizers, including cadmium stearate, into distilled water and hexane (B92381). At a pH range of 7 to 8.5, the migration into distilled water after 30 days at 40 °C was measured between 0.13 to 0.25 mg/L. Migration into hexane after 3 to 10 days was found to be 0.23 to 0.28 mg/L. nih.gov

Another study investigating the migration of lead, cadmium, and zinc stabilizers from recycled unplasticized and plasticized PVC into deionized water, saliva, and sweat simulants found that the migration rate for metals was generally low. researchgate.net However, in some cases, cadmium concentrations in plastic products were found to exceed the authorized limit values for plastics, with tests suggesting that cadmium migration in some old children's toys could exceed the Toy Safety Directive limit of 17 µg/g by an order of magnitude. nih.govresearchgate.net

The following table summarizes some reported migration rates:

| Polymer Type | Media | Temperature (°C) | Duration | Cadmium Stearate Migration (mg/L) | Reference |

| PVC | Distilled Water | 40 | 30 days | 0.13 - 0.25 | nih.gov |

| PVC | Hexane | Not specified | 3 - 10 days | 0.23 - 0.28 | nih.gov |

Several factors influence the migration rates of cadmium stearate from polymer matrices:

Polymer Type and Composition: The type of polymer plays a significant role. For instance, migration rates of metal-containing stabilizers from unplasticized PVC into deionized water are very low due to low diffusion coefficients and low solubilities in water. However, these rates are higher from plasticized PVC, primarily due to increased diffusion coefficients within the polymer matrix. researchgate.net Different kinds of plastic can also release varying levels of metals. thenewhumanitarian.org

Plasticizers: The presence of plasticizers can significantly impact migration. Cadmium stearate can affect the migration rate of plasticizers, sometimes acting as a barrier to reduce plasticizer migration to the surface, which benefits the long-term flexibility of PVC. cjspvc.com Conversely, the presence of plasticizers can increase the migration rate of metal stabilizers like cadmium. researchgate.net

Temperature: Increased temperature can enhance the release of trace elements, including cadmium, from plastics. For example, higher concentrations of cadmium were released at 37.5 °C (0.332–0.64 μg/mL) compared to 19 °C (0.124–0.22 μg/mL) in one study. cambridge.org

Surface Area and Environmental Conditions: Leaching is a function of the surface exposed to the leaching fluid. Smaller particle sizes lead to larger surface areas, increasing contact between the solid material and the leaching fluid, and thus enhancing the release of leachable constituents. bscesjournal.org Environmental conditions such as the presence of certain acids (e.g., lactic acid in sweat) can also increase the solubility and, consequently, the migration levels of cadmium-containing stabilizers. researchgate.net

Aging and Additives: The aging of plastic and the presence of other additives can influence migration. Some additives, such as slip agents and antistats, can "bloom" to the surface of plastic materials, potentially carrying other substances, including colorant-related migrants, with them and promoting their migration. food.gov.uk

Presence as an Additive in Plastics

Cadmium stearate has been historically incorporated into plastics, particularly PVC, to impart specific properties. However, its use has been subject to increasing scrutiny and regulation.

Cadmium compounds, including cadmium stearate and laurate, were widely used as heat and light stabilizers for flexible PVC and other plastics for many years due to their excellent performance qualities. wikipedia.orgseepvcforum.comnih.govstabilisers.eu These barium/cadmium stabilizers provided exceptional heat stability and outstanding weatherability to PVC compounds, making them suitable for products like roofing membranes, window profiles, and semi-rigid and flexible foils. seepvcforum.comstabilisers.eugzbaisha.com Cadmium stearate also served as a lubricant in PVC plastics. nih.gov Its ability to impart a high degree of transparency to vinyl film was also a notable characteristic. nih.gov

The use of cadmium as a chemical stabilizer in plastics gained prominence after World War II. dartmouth.edu Historically, cadmium was also used in red, orange, and yellow dyes for plastics, ceramics, and glass, prized for their stability and vivid hues. risestjames.orgsamaterials.com However, a decrease in the consumption of cadmium compounds in the stabilizer field began in the late 1970s. nih.gov In the European Union, the use of cadmium-based stabilizers was voluntarily phased out as part of the industry's Voluntary Commitment of 2000 (Vinyl 2010) due to concerns about toxicity and potential accumulation in the body. seepvcforum.comstabilisers.eu This led to the discontinuation of cadmium stabilizers by all members from 2001 in the EU-15 and from 2007 in the EU-27, with barium/zinc stabilizers replacing them in foils. seepvcforum.comstabilisers.eu Despite bans in some regions, reports consistently find cadmium in PVC products imported from certain countries, especially flexible PVC used as packaging. risestjames.org

The introduction of cadmium into ecosystems via polymers occurs through various pathways, including leaching from plastic waste in landfills and the release of metals from plastics in aquatic environments.

Major releases of cadmium are associated with industrial waste streams and leaching from landfills. ospar.org When PVC is buried in landfills, cadmium can leach from the plastic to contaminate groundwater. ipen.org However, some studies suggest that pigmented plastics might make an insignificant contribution to cadmium levels in domestic waste leachate, with low cadmium releases observed from standardized leaching tests. acs.orgacs.org

Plastics entering coastal waters can both absorb and release toxic metals like cadmium. thenewhumanitarian.org Metals, including cadmium, are often used in manufacturing plastic and can enter coastal waters over time. thenewhumanitarian.org Plastic debris can serve as a source of trace metal exposure to coastal ecosystems, with some studies showing that recently manufactured samples had significantly greater amounts of acid-extracted cadmium and zinc, likely related to the polymer manufacturing process. plos.org Cadmium-bearing stabilizers, incorporated into polymers like PVC at concentrations of 0.5–2.5% of the final compound, can introduce cadmium into marine ecosystems. plos.org

The incineration of municipal waste, including plastics, is another source of airborne cadmium. cdc.govwho.int Unregulated recycling of electronic waste and polyvinyl chloride also contributes to the presence of cadmium in contemporary plastic products, though concentrations are generally low (<100 µg/g). nih.govresearchgate.netfoodpackagingforum.org However, older products, especially children's toys, can contain high concentrations of pigmented cadmium (up to 2% by weight). nih.govresearchgate.netfoodpackagingforum.org

Cadmium in products and materials can be present either as a deliberate additive or as a residual or impurity element. cadmium.org Cadmium stearate falls under the category of intentional additives, where cadmium is deliberately added to impart specific chemical, mechanical, or physical properties to the material. cadmium.orghilarispublisher.com

In general, the cadmium content in products where it is a deliberate additive is higher than in products where it is present as a residual or unintentional impurity. cadmium.org For example, cadmium compounds like cadmium stearate were intentionally incorporated into plastics as stabilizers to prevent early discoloration and enhance heat and light stability. nih.govnih.govstabilisers.eu

Comparative Analysis and Alternative Compounds in Materials Science

Comparison with Other Metallic Stearates in Polymer Stabilization

The performance of cadmium stearate (B1226849) in polymer stabilization can be best understood by comparing it with other metallic stearates, which offer varying degrees of stability, processing advantages, and environmental profiles.

Barium Stearate and Barium-Cadmium Synergistic Systems

Cadmium stearate provides superior initial color retention and UV resistance in PVC compared to barium stearate alone. However, barium stearate, an organometallic compound, functions effectively as an acid scavenger, neutralizing hydrochloric acid (HCl) released during PVC degradation, which is crucial for preventing further accelerated degradation. pishrochem.com

The true strength of cadmium and barium stearates often lies in their synergistic application. Blends of barium and cadmium stearate extend the induction periods of PVC degradation by combining cadmium's ability to scavenge chlorine with barium's capacity for HCl neutralization. These barium-cadmium stabilizers offer exceptional heat and light stability, making them critical for outdoor PVC applications and desirable for transparent products due to their low color yield. gzbaisha.com Formulations containing barium-cadmium are particularly suited for processing PVC at high temperatures where good clarity is essential. aryavart.net Historically, combinations of barium and cadmium soaps in mixed metal stabilizers were popular, typically in a weight ratio between 2:1 and 1:2. google.com The performance of these mixed metal systems is further enhanced by organic synergists such as epoxy derivatives of oils and esters, and organophosphites, which significantly extend their stabilizing effect. google.comspecialchem.com Polyhydric alcohols, including glycerol, sorbitol, mannitol, trimethylol propane, and pentaerythritol, have also been shown to improve the performance of powdered mixed metal stabilizers with high cadmium or zinc content. google.com

Zinc Stearate

Despite these benefits, zinc stearate exhibits weaker Lewis acidity compared to cadmium, rendering it less effective as a standalone PVC stabilizer. A significant drawback of using excessive zinc stearate is the phenomenon known as "zinc burning," which can cause PVC to turn black due to the formation of zinc chloride complexes. cjspvc.com Barium-zinc stabilizers, which often incorporate zinc stearate, are valued for their superior thermal stability and dynamic processing heat stability, contributing to enhanced PVC durability, especially in extrusion and injection molding processes. The inclusion of zinc in these systems helps maintain good initial coloration and prevents discoloration during processing. gzbaisha.com

Lead Stearate

Lead stearate has been a prominent lead-based stabilizer in PVC applications, known for its effectiveness in providing heat stability and lubrication properties. gzbaisha.comgoldstab.com It functions by forming a barrier that minimizes heat-induced degradation. gzbaisha.com In comparative terms, lead stearate offers good long-term heat stability, complementing cadmium stearate's ability to provide initial color stability. cjspvc.com Lead-based stabilizers are recognized for their exceptional long-term heat stability and cost-effectiveness, imparting excellent heat and light stability, superior mechanical and electrical properties, and a wider processing range to PVC compounds. specialchem.com

However, the use of lead-based stabilizers has significantly declined worldwide due to their inherent toxicity and associated environmental and health concerns. cjspvc.comchembroad.comrewachem.com Consequently, numerous countries have implemented regulatory measures to restrict or ban their use in consumer products.

Calcium Stearate

Calcium stearate is primarily utilized as an acid scavenger, lubricant, and mold release agent in polymer processing. goldstab.comwikipedia.org It plays a vital role in polymer synthesis by consuming residual catalyst components, thereby influencing the long-term properties such as thermal stability and susceptibility to UV degradation. goldstab.com Calcium stearate is favored in food-grade and medical applications due to its favorable safety profile, despite its stabilization efficiency generally being considered inferior to that of cadmium stearate. Its thermal stability performance is typically less robust than that of barium stearate, lead stearate, tin stearate, and cadmium stearate; however, it is a cost-effective, low-toxicity alternative with good processability. atamanchemicals.comatamankimya.com

When combined with zinc soap and an epoxy compound, calcium stearate demonstrates a synergistic effect, enhancing thermal stability. This combination is commonly employed in the production of non-toxic soft products, including food packaging films and medical instruments. atamanchemicals.comatamankimya.com Calcium-zinc stabilizers, which incorporate calcium stearate, are widely adopted as more environmentally friendly alternatives to traditional lead-based options, offering excellent heat stability and transparency suitable for both rigid and flexible PVC applications. gzbaisha.com

Table 1: Comparative Properties of Metallic Stearates in Polymer Stabilization

| Metallic Stearate | Primary Role in PVC Stabilization | Key Advantages | Disadvantages / Considerations |

| Cadmium Stearate | Heat and light stabilizer, chlorine scavenger, prevents polyene sequences cjspvc.com | Excellent initial color retention, UV resistance, allows high-temperature processing sankalporganics.com | High toxicity, potential carcinogen, regulatory restrictions, being phased out wikipedia.org |

| Barium Stearate | Acid scavenger, co-stabilizer, lubricant pishrochem.com | Neutralizes HCl, good early color, gloss, good handling pishrochem.comgzbaisha.com | Less effective alone for UV resistance and initial color retention compared to cadmium |

| Zinc Stearate | Lubricant, stabilizer, HCl reactant gzbaisha.comcjspvc.com | Excellent lightness, melt transparency, good stability in polymers, mold release agent gzbaisha.comatamanchemicals.com | Weaker Lewis acidity (less effective than cadmium), "zinc burning" (discoloration) at high concentrations cjspvc.com |

| Lead Stearate | Heat stability, lubrication gzbaisha.comgoldstab.com | Exceptional long-term heat stability, cost-effective, good electrical properties gzbaisha.comspecialchem.com | Highly toxic, significant health and environmental risks, largely phased out due to regulations gzbaisha.comchembroad.comrewachem.com |

| Calcium Stearate | Acid scavenger, lubricant, mold release agent goldstab.comwikipedia.org | Low toxicity, cost-effective, good processability, preferred for food-grade/medical applications atamanchemicals.comatamankimya.com | Inferior stabilization efficiency compared to cadmium, general thermal stability is lower atamanchemicals.com |

Table 2: Synergistic Systems in PVC Stabilization

| Stabilizer System | Synergistic Effect / Role | Key Components |

| Barium-Cadmium (Ba-Cd) | Extended induction periods, enhanced heat and light stability, good clarity at high temps aryavart.netgoogle.com | Barium stearate (HCl neutralization) + Cadmium stearate (chlorine scavenging, polyene prevention) |

| Barium-Cadmium-Zinc (Ba-Cd-Zn) | Effective heat stability, better weatherability, resistance to plate-out aryavart.net | Barium, Cadmium, Zinc carboxylates/stearates; often with epoxy and stearic acid aryavart.netajol.info |

| Calcium-Zinc (Ca-Zn) | Improved thermal stability for non-toxic products atamanchemicals.comatamankimya.com | Calcium stearate + Zinc soap + Epoxy compound atamanchemicals.comatamankimya.com |

| Mixed Metal + Organophosphites | Retard "zinc burning" effects, chelate zinc/cadmium chlorides specialchem.com | Barium/Cadmium/Zinc systems + Organophosphites specialchem.com |

| Mixed Metal + Epoxy Plasticizers | Enhance heat and light stability, act as HCl acceptors specialchem.com | Mixed metal stabilizer systems + Epoxidized soybean/linseed oils, tallate esters specialchem.com |

Development of Cadmium-Free Stabilizers and Quantum Dots

The increasing awareness of environmental and health impacts associated with cadmium compounds, including cadmium stearate, has driven significant research and development into cadmium-free alternatives. wikipedia.org

Research into Environmentally Friendly Alternatives

The use of cadmium stearate is being phased out due to its toxicity and classification as a potential carcinogen. wikipedia.org Consequently, regulatory measures have been implemented in many regions to restrict the use of cadmium-based stabilizers, particularly in consumer products that may come into contact with food. This regulatory pressure has accelerated the plastics industry's transition towards safer and more sustainable stabilization solutions. chembroad.com

Calcium-zinc (Ca-Zn) stabilizers have emerged as a leading non-toxic alternative to traditional lead-based and, by extension, cadmium-based stabilizers. These systems offer comparable thermal stability, ease of use, and are considered environmentally friendly, posing fewer health and environmental risks. chembroad.comrewachem.compishrochem.com They have found widespread adoption in both rigid and flexible PVC applications, including critical sectors like food packaging, medical devices, and construction materials. gzbaisha.comchembroad.compishrochem.com

Beyond metal stearates, research is also exploring organic-based stabilizers (OBS) as environmentally friendly heat stabilizers for PVC. Studies have shown promising results for compounds like 1,3-dimethyl-6-aminouracil (DAU), demonstrating its potential as a safe and effective organic-based heat stabilizer for PVC, capable of substituting traditional metal compounds. scientific.net The ongoing transition to non-toxic stabilizers underscores the industry's commitment to producing more sustainable and safe products, with continuous advancements anticipated in the development of efficient and environmentally friendly stabilization methods. pishrochem.com

Table 3: Cadmium-Free Stabilizer Alternatives

| Alternative Stabilizer Type | Key Characteristics | Advantages over Cadmium Stearate | Applications / Status |

| Calcium-Zinc (Ca-Zn) Stabilizers | Non-toxic, environmentally friendly, good thermal stability, transparency gzbaisha.comchembroad.compishrochem.com | Safer, comply with regulations, comparable performance to lead-based chembroad.comrewachem.compishrochem.com | Widely adopted for rigid and flexible PVC, food packaging, medical devices, construction gzbaisha.comchembroad.compishrochem.com |

| Organic-Based Stabilizers (OBS) | Environmentally friendly, effective heat stabilizers scientific.net | Safer, potential to substitute traditional metal stabilizers scientific.net | PVC pipe production; research on compounds like 1,3-dimethyl-6-aminouracil (DAU) scientific.net |

Strategies for Replacing Cadmium Compounds in Specific Applications

The phase-out of cadmium compounds, including cadmium stearate, has necessitated the development of effective substitutes that can replicate or even improve upon their performance without the associated environmental and health risks. This has led to significant advancements in alternative material formulations, particularly in the plastics and coating industries.

Replacement in Polyvinyl Chloride (PVC) Stabilization: Cadmium stearate, often used in conjunction with barium esters, provided excellent heat and light stability to PVC compounds, making them suitable for applications such as roofing membranes and window profiles ontosight.aiseepvcforum.com. The industry has largely transitioned away from cadmium-containing stabilizers.